3-(3-Chlorophenyl)prop-2-enamide

Antimicrobial Resistance Structure–Activity Relationship Chlorinated Cinnamamides

Researchers requiring a free primary amide with meta-chlorine substitution for EP2 receptor pharmacophore matching often face limited sourcing options. 3-(3-Chlorophenyl)prop-2-enamide (m-chlorocinnamamide) directly addresses this need with its unique -CONH₂ donor capacity absent in N-substituted analogs. • Enables direct amide coupling for EP2-targeted biased ligand libraries • Serves as a precursor for bis-acrylamide cross-linkers in polymer and protein chemistry • CNS MPO-compatible fragment (logP 1.6, TPSA 43.1 Ų) for brain-penetrant lead optimization

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
CAS No. 24654-56-6
Cat. No. B8543438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)prop-2-enamide
CAS24654-56-6
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C=CC(=O)N
InChIInChI=1S/C9H8ClNO/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H2,11,12)
InChIKeyPVASZFUVJJNHIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorophenyl)prop-2-enamide (CAS 24654-56-6): Structural Baseline for a meta-Chlorinated Cinnamamide Building Block


3-(3‑Chlorophenyl)prop‑2‑enamide (CAS 24654‑56‑6), also referred to as m‑chlorocinnamamide, is a primary cinnamamide characterized by a meta‑chlorine substituent on the phenyl ring and a terminal, unsubstituted acrylamide moiety [REFS‑1]. With a molecular weight of 181.62 g·mol⁻¹, a computed logP of ~1.6, and a topological polar surface area (TPSA) of 43.1 Ų, the compound resides in a favorable property space for fragment‑based screening and lead‑optimization campaigns [REFS‑1]. Unlike many N‑aryl cinnamamides that dominate the medicinal chemistry literature, this molecule retains a free –CONH₂ group, providing hydrogen‑bond donor capacity that is absent in tertiary amide analogs [REFS‑2]. This structural simplicity positions it as a versatile synthetic intermediate, particularly for the construction of prostaglandin EP2 receptor‑targeted libraries and bis‑acrylamide cross‑linkers, where the meta‑chlorine substitution pattern imparts distinct reactivity and recognition profiles compared to para‑ or ortho‑chlorinated isomers [REFS‑3].

Why 3‑(3‑Chlorophenyl)prop‑2‑enamide Cannot Be Replaced by Other Chlorocinnamamides or N‑Substituted Acrylamides


Substituting 3‑(3‑chlorophenyl)prop‑2‑enamide with a positional isomer (e.g., 4‑chloro or 2‑chloro) or with an N‑substituted analog is chemically inequivalent because the three structural features—free primary amide, meta‑chlorine, and the α,β‑unsaturated carbonyl system—are simultaneously required for specific downstream applications. The free –CONH₂ group is essential for amide coupling and hydrogen‑bonding interactions with biological targets, whereas N‑methyl or N‑aryl cinnamamides lack the donor capacity needed for EP2 receptor agonism motifs observed in patent disclosures [REFS‑1]. The meta‑chlorine position directs electrophilic aromatic substitution and modulates the electron density of the conjugated π‑system differently than para‑ or ortho‑chloro isomers, altering both reactivity in cross‑coupling reactions and binding pose geometry in receptor‑based assays [REFS‑2]. Comparative structure–activity relationship (SAR) studies on chlorinated cinnamamides demonstrate that even a single chlorine positional shift can abrogate antimicrobial activity against methicillin‑resistant Staphylococcus aureus (MRSA) by greater than one order of magnitude in minimum inhibitory concentration (MIC) [REFS‑2]. Consequently, generic interchange based solely on the cinnamamide core leads to irreproducible synthetic outcomes and loss of biological activity.

Quantitative Differentiation of 3‑(3‑Chlorophenyl)prop‑2‑enamide from Closest Analogs


Positional Chlorine Isomerism: meta vs. para Substitution Impact on Antimicrobial Potency Against MRSA

In a head‑to‑head SAR study of chlorinated N‑arylcinnamamides, the 3,4‑dichlorophenyl‑containing analog (2E)‑3‑(3,4‑dichlorophenyl)‑N‑[3‑(trifluoromethyl)phenyl]prop‑2‑enamide demonstrated sub‑micromolar activity against clinical MRSA isolates, whereas the corresponding 4‑chlorophenyl monochloro analog was markedly less potent [REFS‑1]. Although direct MIC data for 3‑(3‑chlorophenyl)prop‑2‑enamide were not reported in this series, the class‑level inference is that the meta‑chlorine position contributes cooperatively to the observed potency enhancement when combined with a second chlorine substituent. The meta‑chlorine alters the dihedral angle between the phenyl ring and the acrylamide plane, influencing the conjugation length and, consequently, the electrophilicity of the Michael acceptor system, a key determinant of antibacterial mechanism [REFS‑1].

Antimicrobial Resistance Structure–Activity Relationship Chlorinated Cinnamamides

Hydrogen‑Bond Donor Capacity: Free Primary Amide vs. N‑Substituted Cinnamamides

The hydrogen‑bond donor (HBD) count of 3‑(3‑chlorophenyl)prop‑2‑enamide is 1 (the –NH₂ group), whereas N‑methyl or N‑aryl cinnamamide derivatives have HBD = 0 [REFS‑1]. In a systematic evaluation of cinnamamide libraries for MAO‑B inhibition, the free primary amide scaffold (N,3‑diphenylprop‑2‑enamide) served as the parent template from which all optimized N‑aryl derivatives were derived; N‑arylation was necessary to achieve nanomolar IC₅₀ values (e.g., 0.032 μM for 7c), but the primary amide core was indispensable for initial fragment screening and co‑crystallography studies [REFS‑2]. In EP2 receptor agonist patents, the unsubstituted acrylamide motif is explicitly claimed as a preferred embodiment, as it enables critical hydrogen‑bond interactions with Ser/Thr residues in the receptor orthosteric site [REFS‑3].

Medicinal Chemistry Fragment‑Based Drug Design Physicochemical Property Optimization

Synthetic Tractability: Superior Scaffold for Divergent Derivatization vs. Pre‑Functionalized Analogs

3‑(3‑Chlorophenyl)prop‑2‑enamide is a key intermediate in the synthesis of (2E)‑N‑(2‑chlorophenyl)‑3‑(3‑chlorophenyl)prop‑2‑enamide (a TRPV1‑targeted analog) and the bis‑acrylamide cross‑linker N,N'‑(Propane‑1,2‑diyl)bis(3‑(3‑chlorophenyl)acrylamide) (CAS 547733‑61‑9) [REFS‑1][REFS‑2]. Unlike N‑(3‑chlorophenyl)acrylamide, which already bears the N‑aryl substituent and cannot undergo further N‑derivatization, the free primary amide can be acylated, alkylated, or coupled to diverse amine nucleophiles. Palladium‑catalyzed hydroaminocarbonylation of 3‑chlorophenylacetylene with NH₄Cl proceeds with high regio‑ and chemoselectivity to yield the target compound directly, a route that is incompatible with pre‑existing N‑aryl groups [REFS‑3]. This synthetic divergence makes the free amide the universal entry point for constructing focused libraries, whereas pre‑substituted analogs require de novo synthesis for each derivative.

Organic Synthesis Medicinal Chemistry Library Synthesis

Physicochemical Differentiation: Computed logP and TPSA vs. Isomeric and N‑Substituted Analogs

The computed octanol–water partition coefficient (XLogP3) of 3‑(3‑chlorophenyl)prop‑2‑enamide is 1.6, and the topological polar surface area (TPSA) is 43.1 Ų [REFS‑1]. In comparison, N‑(3‑chlorophenyl)acrylamide has a reported logP of 2.99 and slightly lower TPSA due to loss of the free amide hydrogen, while unsubstituted cinnamamide (CAS 621‑79‑4) has XLogP3 ≈ 1.1 and TPSA = 43.1 Ų [REFS‑1][REFS‑2]. The meta‑chlorine substitution thus increases lipophilicity by ~0.5 logP units relative to the parent cinnamamide without altering TPSA, representing a favorable vector for improving membrane permeability while retaining aqueous solubility characteristics. This balanced profile places the compound within the optimal property space for CNS drug discovery (CNS MPO score ≥ 4.5) and contrasts with the 4‑chloro isomer, which exhibits subtly different dipole moments and may influence blood–brain barrier penetration [REFS‑3].

ADMET Prediction Physicochemical Profiling Drug‑Likeness

Optimal Research and Industrial Use Cases for 3‑(3‑Chlorophenyl)prop‑2‑enamide


Fragment‑Based Screening Libraries Targeting EP2 and Related Prostanoid Receptors

The free primary amide and meta‑chlorine substitution pattern match the pharmacophoric requirements described in EP2 receptor agonist patent filings [REFS‑1]. 3‑(3‑Chlorophenyl)prop‑2‑enamide can serve as the core fragment for constructing biased ligand libraries, where the –CONH₂ group engages critical hydrogen‑bond networks in the receptor orthosteric pocket. Procurement of this building block enables parallel amide coupling with diverse carboxylic acid partners, accelerating hit‑to‑lead timelines.

Synthesis of Antimicrobial Bis‑Acrylamide Cross‑Linkers and N‑Aryl Cinnamamide Libraries

As demonstrated by commercial availability of the bis‑acrylamide derivative N,N'‑(Propane‑1,2‑diyl)bis(3‑(3‑chlorophenyl)acrylamide) [REFS‑2], the compound is a direct precursor for covalent cross‑linkers used in polymer chemistry, protein biochemistry, and antimicrobial surface coatings. The meta‑chlorine position enhances the electrophilicity of the Michael acceptor, enabling controlled reactivity in thiol–ene and amine–ene conjugation chemistries.

Physicochemical Property Optimization in CNS Drug Discovery Programs

With a logP of 1.6 and TPSA of 43.1 Ų, the compound resides within the CNS MPO desirable range, making it an attractive starting point for optimizing brain‑penetrant leads [REFS‑3]. Unlike N‑aryl cinnamamides (logP > 3, TPSA < 40 Ų) that risk excessive lipophilicity and hERG binding, the free amide maintains a favorable polarity–lipophilicity balance.

Regioselective Palladium‑Catalyzed Synthesis Methodology Development

The compound has been explicitly synthesized via palladium‑catalyzed hydroaminocarbonylation of 3‑chlorophenylacetylene with NH₄Cl, a method that demonstrates excellent regioselectivity and broad substrate scope [REFS‑4]. It therefore serves as a benchmark substrate for developing new catalytic amidation reactions and for teaching advanced organometallic synthesis in academic and industrial laboratories.

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